Waglerin-1-FAM is classified as a conotoxin, a type of peptide toxin produced by cone snails. These toxins are known for their ability to selectively target ion channels and receptors in the nervous system. Waglerin-1-FAM is specifically recognized as a competitive antagonist of the muscle nicotinic acetylcholine receptor, which plays a crucial role in neuromuscular transmission. The compound's unique structure allows it to bind effectively to these receptors, inhibiting their function and leading to various biological effects.
The synthesis of Waglerin-1-FAM typically involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids. The side chains are typically protected using standard protecting groups that are removed at specific stages during synthesis.
For purification, high-performance liquid chromatography (HPLC) is commonly employed to isolate the desired peptide from by-products and unreacted materials. The final product is often lyophilized to yield a white solid, which can be reconstituted in water or saline buffer for biological studies .
Waglerin-1-FAM primarily acts through competitive inhibition at the nicotinic acetylcholine receptor. When administered, it binds to the receptor's active site, preventing acetylcholine from eliciting its physiological effects. This competitive binding can lead to paralysis or other neuromuscular effects depending on the concentration administered.
The kinetics of Waglerin-1-FAM binding have been characterized using fluorescence anisotropy methods, revealing high affinity for its target receptor with dissociation constants typically in the nanomolar range .
Waglerin-1-FAM exerts its effects by binding selectively to the nicotinic acetylcholine receptor at neuromuscular junctions. This binding inhibits the receptor's ability to respond to acetylcholine, a neurotransmitter essential for muscle contraction. The mechanism involves:
Waglerin-1-FAM is characterized by several key physical properties:
Chemical analyses have confirmed that Waglerin-1-FAM retains its structural integrity post-synthesis, as evidenced by mass spectrometry and HPLC profiling .
Waglerin-1-FAM has significant potential in various scientific fields:
Trimeresurus wagleri (Temple pit viper) belongs to the Viperidae family, traditionally associated with hemotoxic venoms targeting blood coagulation. Unlike elapid neurotoxins (e.g., α-bungarotoxin), viperid neurotoxins like Waglerin-1 are rare exceptions. Waglerins comprise four peptides (Waglerin-1 to -4), with Waglerin-1 being the most studied. These 22-24 residue peptides evolved through de novo gene evolution within the prepro region of the C-type natriuretic peptide gene, a molecular "biodiversity hotspot" enabling novel bioactive peptide generation [9]. Functionally, they represent a defensive adaptation in arboreal snakes where prey escape likelihood is high, favoring rapid neuromuscular blockade.
Key phylogenetic distinctions:
Table 1: Neurotoxins in Viperid Venoms
Toxin | Source Species | Primary Target | Structural Class |
---|---|---|---|
Waglerin-1 | Trimeresurus wagleri | Muscle nAChR (ε-subunit) | Cysteine-rich peptide |
Azemiopsin | Azemiops feae | Muscle nAChR | Linear peptide |
Phospholipase A₂ | Multiple viperids | Presynaptic membranes | Enzyme |
Crotamine | Crotalus durissus | Voltage-gated ion channels | Defensin-like peptide |
Native Waglerin-1 was first isolated in the early 1990s via reverse-phase HPLC and Edman degradation. Key structural features:
Mechanistically, Waglerin-1 causes death in mice (LD₅₀: 0.008–0.5 µg/g) via competitive antagonism of postsynaptic nAChRs, leading to respiratory muscle paralysis. Notably, it exhibits species-specific toxicity:
Waglerin-1-FAM (Catalogue: WAG002-01000) was engineered to visualize nAChR distribution and dynamics. The design incorporates:
Applications enabled:
Table 2: Properties of Waglerin-1-FAM
Property | Specification | Significance |
---|---|---|
Molecular Weight | ~2,520 Da (unlabeled) + 389 Da (FAM) | Ensures membrane permeability |
Excitation/Emission | 492/518 nm | Standard FITC filter compatibility |
Binding Affinity | IC₅₀ = 50 nM (mouse adult nAChR) | Comparable to native Waglerin-1 |
Storage | -20°C (lyophilized, long-term) | Prevents fluorophore degradation |
Purity | >95% (HPLC-verified) | Reduces non-specific binding artifacts |
Waglerin-1-FAM fills a niche distinct from classical neurotoxin probes due to its subunit selectivity:
Waglerin-1-FAM exhibits >2,000-fold selectivity for α-ε over α-γ interfaces, enabling adult-specific nAChR imaging [3] [5].
vs. αA-Conotoxin OIVA[K15N]:
Used concurrently with Waglerin-1-FAM to resolve spatiotemporal nAChR subtype transitions during development [5].
vs. Synthetic peptide probes (e.g., Syn-Ake):
Critical advantages of Waglerin-1-FAM:
Table 3: Fluorescent Neurotoxin Probes for nAChRs
Probe | Target Specificity | Affinity (IC₅₀) | Applications | Limitations |
---|---|---|---|---|
Waglerin-1-FAM | Adult muscle nAChR (α-ε) | 50 nM (mouse) | Adult NMJ imaging, GABAₐ co-localization | Species-restricted (rodent bias) |
α-Bungarotoxin-FITC | Pan-nAChR (muscle/α7/α9) | 0.1–5 nM | Broad receptor mapping | Binds fetal/adult indiscriminately |
αA-OIVA[K15N]-Cy5 | Fetal muscle nAChR (α-γ) | 56 nM | Developmental subunit switching | Requires custom synthesis |
Azemiopsin-TAMRA | Muscle nAChR (α1β1δγ/ε) | 180 nM | Cross-species studies | Lower affinity than Waglerin-1 |
Concluding RemarksWaglerin-1-FAM exemplifies how venom peptides can be repurposed as precision research tools. Its evolutionary origin in Trimeresurus wagleri venom underscores the functional diversification of viperid toxins beyond hemotoxicity. By exploiting its innate selectivity for the ε-subunit of adult nAChRs, this probe enables unprecedented resolution of receptor dynamics in development, disease, and neural network studies. Future directions include engineering human nAChR-specific analogs and multiplexed imaging with complementary probes like αA-OIVA[K15N].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: